
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone
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Overview
Description
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone is a heterocyclic ketone featuring an azepane (7-membered saturated ring) linked via a carbonyl group to a furan moiety substituted with a 2-chlorophenoxymethyl group.
Biological Activity
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16ClO2N
- CAS Number : 494852-17-4
The structure consists of an azepane ring linked to a furan moiety substituted with a chlorophenoxy group, which may influence its biological activity.
Pharmacological Properties
Research indicates that compounds with furan and phenoxy groups often exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound have been evaluated in various studies.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.
- Anticancer Potential : The furan moiety is known for its role in the inhibition of cancer cell proliferation. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could exhibit similar effects.
- Neuropharmacological Effects : Given the structural similarities to known neuroactive compounds, this compound may influence neurotransmitter systems, potentially offering nootropic or anxiolytic effects.
The mechanisms underlying the biological activities of this compound are not fully elucidated but can be hypothesized based on structural analogs:
- Receptor Modulation : Compounds with phenoxy and furan groups often act as modulators of neurotransmitter receptors, including GABAergic and glutamatergic systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, similar to other furan derivatives that target cyclooxygenase (COX) or lipoxygenase (LOX).
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:
Scientific Research Applications
1. Melanocortin Receptor Modulation
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone has been identified as a potential modulator of melanocortin receptors. These receptors play a crucial role in regulating various physiological functions, including appetite control and energy homeostasis. Research indicates that compounds targeting these receptors can be beneficial in treating metabolic disorders such as obesity.
2. Anticancer Potential
Preliminary studies suggest that similar compounds with azepane and furan moieties exhibit anticancer properties. The ability of this compound to selectively bind to specific receptors may enable it to inhibit tumor growth or induce apoptosis in cancer cells, although further research is necessary to validate these effects.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the furan ring.
- Introduction of the chlorophenoxy group.
- Coupling with the azepane nitrogen to yield the final product.
This multi-step synthesis highlights the complexity and potential challenges in producing this compound for research and pharmaceutical applications .
Comparative Analysis with Related Compounds
A comparative analysis can provide insights into the unique features of this compound relative to structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
3-aminoalkyl-1,4-diazepan-2-one | Structure | Known for melanocortin receptor antagonism |
5-(furan-2-yl)-1,4-diazepan derivatives | Structure | Variations in side chains affect biological activity |
2-(dichlorophenoxy) derivatives | Structure | Often used in herbicides; differing biological targets |
This compound stands out due to its specific combination of an azepane structure and furan ring, which may confer unique pharmacological properties not found in other similar compounds.
Case Studies
Case Study 1: Metabolic Disorders
In a study exploring the effects of melanocortin receptor modulators, Azepan derivatives showed promising results in reducing body weight and improving metabolic profiles in animal models. These findings suggest potential applications in developing treatments for obesity and related metabolic syndromes.
Case Study 2: Cancer Research
Another investigation into compounds with similar structures revealed their ability to inhibit cancer cell proliferation in vitro. Azepan derivatives demonstrated cytotoxic effects against various cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenoxy Derivatives
(a) Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone (CAS 445254-59-1)
- Structure: Differs by having two chlorine atoms at positions 2 and 5 on the phenoxy ring.
- Molecular Weight: 368.25 g/mol (vs. ~365–371 g/mol for the mono-chloro compound).
- Physicochemical Properties: Higher halogen content increases molecular weight slightly but may enhance lipophilicity and metabolic stability compared to the mono-chloro analog. No direct logP data are available, but the dichloro substitution likely elevates logP marginally compared to the 2-chloro derivative .
(b) (Azepan-1-yl){5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methanone (Y502-3559)
- Structure: Replaces chlorine with four fluorine atoms on the phenoxy ring.
- Molecular Weight : 371.33 g/mol.
- Key Properties :
- logP : 4.52 (indicative of high lipophilicity).
- logSw : -4.29 (poor aqueous solubility).
- Comparison: Fluorine’s electron-withdrawing effects may enhance oxidative stability and alter electronic interactions in biological systems compared to chlorine. The tetrafluoro analog’s higher logP suggests greater membrane permeability than the dichloro or mono-chloro variants .
Heterocyclic Amine Variants
(a) 4-(4-Aminophenyl)piperazin-1-ylmethanone
- Structure: Replaces azepane with a piperazine ring and introduces a 4-aminophenyl group.
- Synthesis : Involves nucleophilic aromatic substitution and nitro reduction, differing from azepane analogs’ routes.
- Key Differences: Smaller 6-membered piperazine ring vs. The 4-aminophenyl group introduces hydrogen-bonding capability (polar surface area ~50–60 Ų), enhancing solubility compared to halogenated analogs .
Heterocyclic Core Modifications
(a) 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substitutedphenyl)methanone (4a-c)
- Structure : Incorporates a pyrazoline ring fused to benzodioxole and furan groups.
- Comparison : The pyrazoline core introduces additional hydrogen-bond acceptors (N atoms) and aromaticity, which may enhance interactions with enzymes like cyclooxygenase or antimicrobial targets. However, the absence of an azepane/piperazine moiety reduces nitrogen-related basicity .
Physicochemical and Structural Data Table
Compound Name | Molecular Weight (g/mol) | logP | Halogen Substituents | Heterocyclic Amine | Key Features |
---|---|---|---|---|---|
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone | ~365–371* | ~4.5* | 2-Cl | Azepane | Moderate lipophilicity, chloro-substituent |
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone | 368.25 | ~4.7* | 2,5-Cl₂ | Azepane | Enhanced halogen effects |
(Azepan-1-yl){5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methanone | 371.33 | 4.52 | 2,3,5,6-F₄ | Azepane | High logP, poor solubility |
4-(4-Aminophenyl)piperazin-1-ylmethanone | ~315–320* | ~3.0* | None | Piperazine | Aminophenyl enhances polarity |
*Estimated values based on structural analogs.
Key Research Findings
Halogen Effects: Chlorine and fluorine substituents significantly increase lipophilicity, with fluorine providing greater metabolic stability due to stronger C-F bonds .
Heterocyclic Amine Influence :
- Azepane’s larger ring size may improve binding to targets requiring extended hydrophobic pockets (e.g., G-protein-coupled receptors) compared to piperazine .
Synthetic Accessibility: Halogenated phenoxy derivatives require careful optimization of electrophilic aromatic substitution conditions, while amine-containing analogs (e.g., piperazine) involve multi-step nucleophilic reactions .
Properties
IUPAC Name |
azepan-1-yl-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-15-7-3-4-8-16(15)22-13-14-9-10-17(23-14)18(21)20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVVBQAJLOUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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